molecular formula C8H6ClNOS B13951676 (6-Chlorobenzo[d]thiazol-2-yl)methanol

(6-Chlorobenzo[d]thiazol-2-yl)methanol

Cat. No.: B13951676
M. Wt: 199.66 g/mol
InChI Key: UKHVZNJJPXIYJE-UHFFFAOYSA-N
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Description

(6-Chlorobenzo[d]thiazol-2-yl)methanol is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a chlorine atom at the 6th position and a methanol group at the 2nd position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chlorobenzo[d]thiazol-2-yl)methanol typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Finally, the methanol group is introduced at the 2nd position through a nucleophilic substitution reaction using methanol as the nucleophile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For example, continuous flow reactors may be used to optimize reaction conditions and improve yield. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

(6-Chlorobenzo[d]thiazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chlorobenzo[d]thiazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chlorobenzo[d]thiazol-2-yl)methanol varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromobenzo[d]thiazol-2-yl)methanol
  • (6-Fluorobenzo[d]thiazol-2-yl)methanol
  • (6-Methylbenzo[d]thiazol-2-yl)methanol

Uniqueness

(6-Chlorobenzo[d]thiazol-2-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromine, fluorine, or methyl-substituted counterparts. Additionally, the chlorine atom enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications .

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

(6-chloro-1,3-benzothiazol-2-yl)methanol

InChI

InChI=1S/C8H6ClNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2

InChI Key

UKHVZNJJPXIYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CO

Origin of Product

United States

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